![molecular formula C12H12Br2N2 B14226147 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide CAS No. 830323-15-4](/img/structure/B14226147.png)
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with a pyridinium core structure It is characterized by the presence of an amino group at the 4-position and a bromophenylmethyl group attached to the nitrogen atom of the pyridinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 4-aminopyridine.
Reaction: The 4-bromobenzyl bromide is reacted with 4-aminopyridine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Formation of Pyridinium Salt: The reaction leads to the formation of the pyridinium salt, this compound.
Purification: The product is then purified using recrystallization or column chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives.
Applications De Recherche Scientifique
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The presence of the bromophenylmethyl group enhances its binding affinity and specificity, making it a potent agent in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-[(4-chlorophenyl)methyl]pyridin-1-ium chloride
- 4-Amino-1-[(4-fluorophenyl)methyl]pyridin-1-ium fluoride
- 4-Amino-1-[(4-methylphenyl)methyl]pyridin-1-ium methylate
Uniqueness
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
830323-15-4 |
|---|---|
Formule moléculaire |
C12H12Br2N2 |
Poids moléculaire |
344.04 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H11BrN2.BrH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;/h1-8,14H,9H2;1H |
Clé InChI |
JBUKHPHZPCWCLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
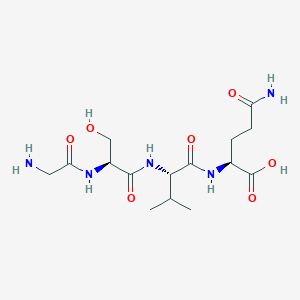
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
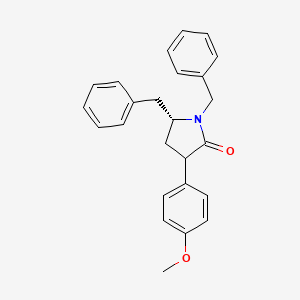
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)

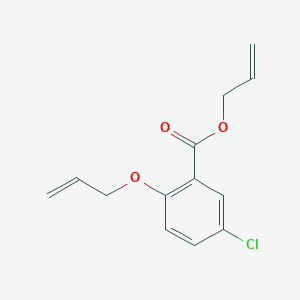
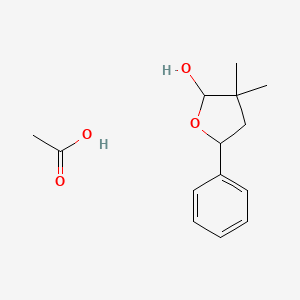
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
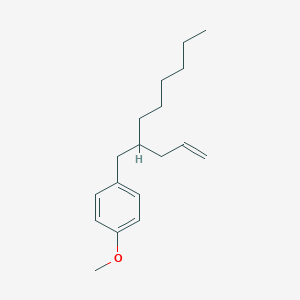
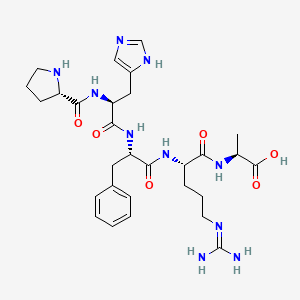
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
